molecular formula C19H22N2O B13967412 N-(Diphenylmethyl)-1-pyrrolidineacetamide CAS No. 37390-27-5

N-(Diphenylmethyl)-1-pyrrolidineacetamide

Cat. No.: B13967412
CAS No.: 37390-27-5
M. Wt: 294.4 g/mol
InChI Key: PZUGUHSUBUNLKU-UHFFFAOYSA-N
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Description

N-(Diphenylmethyl)-1-pyrrolidineacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diphenylmethyl group attached to a pyrrolidine ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diphenylmethyl)-1-pyrrolidineacetamide typically involves the reaction of diphenylmethylamine with 1-pyrrolidineacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve the yield and purity of the product while reducing the reaction time and waste generation.

Chemical Reactions Analysis

Types of Reactions

N-(Diphenylmethyl)-1-pyrrolidineacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(Diphenylmethyl)-1-pyrrolidineacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Diphenylmethyl)-1-pyrrolidineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring can provide structural rigidity. The acetamide group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Diphenylmethyl)-1-phenylethan-1-imine
  • N-(Diphenylmethyl)-1-pyrrolidinecarboxamide
  • N-(Diphenylmethyl)-1-pyrrolidineethanamine

Uniqueness

N-(Diphenylmethyl)-1-pyrrolidineacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diphenylmethyl group enhances its lipophilicity, while the pyrrolidine ring provides a rigid structure that can influence its binding interactions. The acetamide group allows for hydrogen bonding, which can be crucial for its activity in biological systems. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

37390-27-5

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

N-benzhydryl-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C19H22N2O/c22-18(15-21-13-7-8-14-21)20-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,19H,7-8,13-15H2,(H,20,22)

InChI Key

PZUGUHSUBUNLKU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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